molecular formula C6H3Br2F2NO B15242903 2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol

2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol

Cat. No.: B15242903
M. Wt: 302.90 g/mol
InChI Key: YCDUVHIDVAMDIO-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol is a heterocyclic compound with the molecular formula C6H2Br2F2NO This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol typically involves the bromination of 4-(difluoromethyl)pyridin-3-ol. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process requires careful handling due to the reactivity of bromine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing advanced equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Reagents: Used for substitution reactions.

    Oxidizing Agents: Employed in oxidation reactions.

    Reducing Agents: Utilized in reduction reactions.

    Catalysts: Palladium or other metal catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-4-(trifluoromethyl)pyridine
  • 3,5-Dibromo-4-pyridinol
  • 3-Bromo-2-(difluoromethyl)pyridin-4-ol

Uniqueness

2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring. This configuration imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C6H3Br2F2NO

Molecular Weight

302.90 g/mol

IUPAC Name

2,5-dibromo-4-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3Br2F2NO/c7-2-1-11-5(8)4(12)3(2)6(9)10/h1,6,12H

InChI Key

YCDUVHIDVAMDIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Br)O)C(F)F)Br

Origin of Product

United States

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